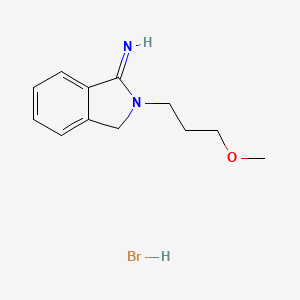
2-(3-Methoxypropyl)isoindolin-1-imine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3-Methoxypropyl)isoindolin-1-imine hydrobromide” is a chemical compound that belongs to the class of isoindolin-1-imines . Isoindolin-1-imines have attracted considerable attention due to their significant therapeutic and biological activities .
Synthesis Analysis
The synthesis of isoindolin-1-imine derivatives, such as “this compound”, can be achieved through a catalyst-free, one-pot method . This method involves a cascade three-component condensation of 2-cyanobenzaldehyde, amine, and an active methylene compound . The reaction provides the corresponding products from various substrates at room temperature in an aqueous medium with excellent yields (90–98%) via easy purification .Molecular Structure Analysis
The molecular formula of “this compound” is C12H17N2O . Its average mass is 205.276 Da and its monoisotopic mass is 205.133545 Da .Chemical Reactions Analysis
The synthesis of isoindolin-1-imine derivatives is based on nucleophilic addition reactions from the substrates and have adjacent substituted formyl or cyano groups in the benzene ring . These reactions often suffer from certain limitations with respect to yield, multistep strategies, or reaction conditions .作用機序
Target of Action
Isoindolines, a family of compounds to which this compound belongs, have been found to interact with the human dopamine receptor d2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes, including motor control, reward, and reinforcement.
Mode of Action
Isoindolines are known to interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2 . This interaction could potentially alter the receptor’s activity, leading to changes in the downstream signaling pathways.
Biochemical Pathways
Given its potential interaction with the dopamine receptor d2, it may influence the dopaminergic signaling pathway . This pathway plays a critical role in various neurological processes, and its dysregulation is associated with several neurological disorders, including Parkinson’s disease and schizophrenia.
Pharmacokinetics
Isoindolines were tested in silico to predict their affinities and some pharmacokinetic parameters
Result of Action
実験室実験の利点と制限
One of the main advantages of 2-(3-Methoxypropyl)isoindolin-1-imine hydrobromide is its high selectivity for this compound. This compound has been shown to be more selective than other this compound inhibitors, such as staurosporine and bisindolylmaleimide. Another advantage is its ability to inhibit the activity of this compound in a dose-dependent manner. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in some experimental setups.
将来の方向性
There are many future directions for the use of 2-(3-Methoxypropyl)isoindolin-1-imine hydrobromide in scientific research. One direction is the study of its role in cancer therapy. This compound has been shown to be effective in inhibiting the proliferation of cancer cells in vitro and in vivo. Further studies are needed to investigate its potential as a cancer therapeutic agent. Another direction is the study of its role in neurodegenerative diseases. This compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Further studies are needed to investigate its potential as a treatment for these diseases. Finally, the development of more potent and selective this compound inhibitors based on the structure of this compound is another future direction.
合成法
The synthesis of 2-(3-Methoxypropyl)isoindolin-1-imine hydrobromide involves several steps. The first step is the reaction between 3-methoxypropylamine and phthalic anhydride to form 3-(3-methoxypropyl)phthalimide. The second step involves the conversion of 3-(3-methoxypropyl)phthalimide to 2-(3-methoxypropyl)isoindolin-1-imine by treatment with hydrazine hydrate. Finally, the hydrobromide salt of 2-(3-Methoxypropyl)isoindolin-1-imine is obtained by reacting the free base with hydrobromic acid.
科学的研究の応用
2-(3-Methoxypropyl)isoindolin-1-imine hydrobromide is widely used in scientific research as a tool compound to study the role of this compound in various cellular processes. It has been shown to be effective in inhibiting the activity of this compound in a dose-dependent manner. This compound has been used in many studies to investigate the role of this compound in cancer, inflammation, and neurodegenerative diseases.
特性
IUPAC Name |
2-(3-methoxypropyl)-3H-isoindol-1-imine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.BrH/c1-15-8-4-7-14-9-10-5-2-3-6-11(10)12(14)13;/h2-3,5-6,13H,4,7-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAJWDGMOYHSSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2=CC=CC=C2C1=N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate](/img/structure/B2951576.png)
![1-[(4-Chlorophenyl)methyl]-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B2951578.png)
![N-[[5-butylsulfanyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2951579.png)
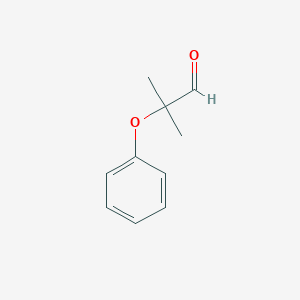
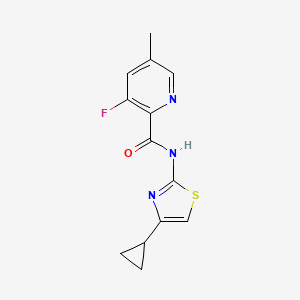
![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2951583.png)
![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide; oxalic acid](/img/structure/B2951585.png)
![6-ethyl-4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2951586.png)
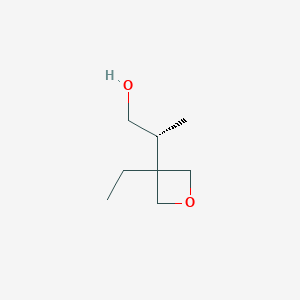
![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea](/img/structure/B2951591.png)

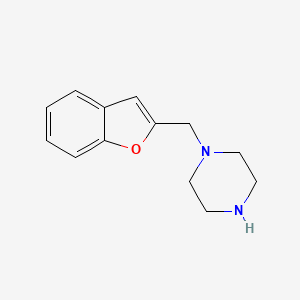
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-phenoxyacetamide](/img/structure/B2951596.png)
